tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867997
InChI: InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-6-8-12(18)11-7-5-9-17-13(11)16-4/h5,7,9,12H,6,8,10H2,1-4H3,(H,16,17)
SMILES:
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15867997

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name tert-butyl 2-[2-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-6-8-12(18)11-7-5-9-17-13(11)16-4/h5,7,9,12H,6,8,10H2,1-4H3,(H,16,17)
Standard InChI Key JNLCLPZZRQRADX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of tert-Butyl 2-(2-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is C₁₅H₂₃N₃O₂, with a molecular weight of 277.36 g/mol . The structure comprises:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle).

  • A pyridine ring substituted with a methylamino group at the 2-position.

  • A tert-butyl carbamate (Boc) group attached to the pyrrolidine nitrogen .

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the methylamino substituent may influence receptor binding interactions.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₃N₃O₂
Molecular Weight277.36 g/mol
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely soluble in organic solventsInferred

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine-Pyridine Core:

    • Coupling of a pyridine derivative with a pyrrolidine precursor via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

  • Introduction of the tert-Butyl Carbamate:

    • Protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Methylamino Functionalization:

    • Alkylation or reductive amination to introduce the methylamino group on the pyridine ring .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O60–75%
2Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85–90%
3MethylaminationCH₃NH₂, NaBH₃CN, MeOH70–80%

Challenges and Optimizations

  • Steric Hindrance: The tert-butyl group may impede reaction rates, necessitating elevated temperatures or prolonged reaction times .

  • Regioselectivity: Ensuring proper substitution on the pyridine ring requires careful control of reaction conditions .

Biological and Pharmacological Relevance

Mechanism of Action

The methylamino pyridine moiety may interact with:

  • G-Protein-Coupled Receptors (GPCRs): Via hydrogen bonding and π-π stacking .

  • Enzyme Active Sites: Inhibition of kinases or proteases through competitive binding .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylateDopamine D2 Receptor12 nM
(S)-1-Boc-2-(Methylaminomethyl)pyrrolidineSerotonin Transporter8 nM

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate in Drug Synthesis: Used in the preparation of kinase inhibitors and GPCR modulators .

  • Combinatorial Libraries: Serves as a building block for high-throughput screening .

Material Science

  • Ligand Design: Coordinates transition metals in catalytic systems .

Comparative Structural Analysis

Analogues and Derivatives

Compound NameStructural DifferenceBioactivity
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylateMethylamino at C3 vs. C2Enhanced dopamine affinity
(R)-tert-Butyl 2-(aminomethyl)pyrrolidinePrimary amine vs. methylaminoReduced lipophilicity

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